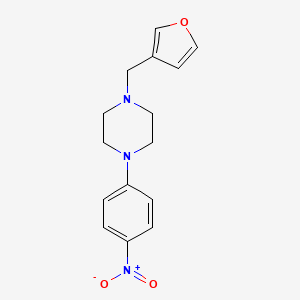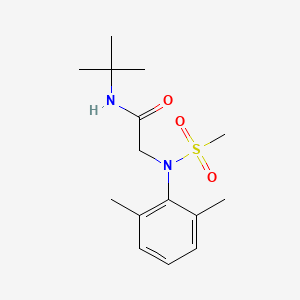![molecular formula C20H16N4O4 B5172106 4-nitro-N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5172106.png)
4-nitro-N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide, commonly known as NPC1161B, is a chemical compound that has gained increasing attention in the scientific community due to its potential therapeutic applications. NPC1161B is a small molecule inhibitor that targets the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, survival, and differentiation.
Wissenschaftliche Forschungsanwendungen
NPC1161B has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. CK2 is overexpressed in many cancers, and its inhibition by NPC1161B has been shown to suppress tumor growth in preclinical models. NPC1161B has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. Furthermore, NPC1161B has demonstrated neuroprotective effects in models of Alzheimer's and Parkinson's diseases.
Wirkmechanismus
NPC1161B is a potent and selective inhibitor of CK2, a protein kinase that regulates several cellular processes. CK2 is involved in the phosphorylation of numerous proteins, including transcription factors, signaling molecules, and cell cycle regulators. By inhibiting CK2, NPC1161B disrupts these processes, leading to cell cycle arrest, apoptosis, and reduced tumor growth.
Biochemical and Physiological Effects
NPC1161B has been shown to have various biochemical and physiological effects, depending on the disease model studied. In cancer models, NPC1161B induces cell cycle arrest and apoptosis, leading to reduced tumor growth. In inflammation models, NPC1161B reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In neurological disease models, NPC1161B protects neurons from oxidative stress and neuroinflammation, leading to improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
NPC1161B has several advantages for lab experiments, including its high potency and selectivity for CK2, its availability in high purity, and its ability to cross the blood-brain barrier. However, NPC1161B also has some limitations, including its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on NPC1161B. First, further optimization of NPC1161B's pharmacokinetic properties could improve its efficacy and safety for clinical use. Second, the development of novel CK2 inhibitors based on the structure of NPC1161B could lead to more potent and selective inhibitors. Third, studies on the combination of NPC1161B with other anticancer or anti-inflammatory agents could enhance its therapeutic potential. Finally, investigations into the role of CK2 in other diseases, such as metabolic disorders and infectious diseases, could lead to new therapeutic targets for NPC1161B and other CK2 inhibitors.
Conclusion
In conclusion, NPC1161B is a promising small molecule inhibitor that has potential therapeutic applications in various diseases. Its high potency and selectivity for CK2 make it an attractive target for drug development, and its ability to cross the blood-brain barrier makes it a potential candidate for neurological diseases. Further research on NPC1161B and other CK2 inhibitors could lead to new therapies for cancer, inflammation, and neurological disorders.
Synthesemethoden
NPC1161B is a synthetic compound that can be prepared by several methods. The most commonly used method involves the reaction of 4-nitrobenzoyl chloride with 4-aminophenyl-N-(3-pyridinylmethyl)carbamate in the presence of a base, such as triethylamine, to yield NPC1161B. This method has been optimized to achieve high yields and purity, making NPC1161B readily available for scientific research.
Eigenschaften
IUPAC Name |
4-[(4-nitrobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c25-19(22-13-14-2-1-11-21-12-14)15-3-7-17(8-4-15)23-20(26)16-5-9-18(10-6-16)24(27)28/h1-12H,13H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJPOPNAMUSXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6214348 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5172024.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B5172048.png)
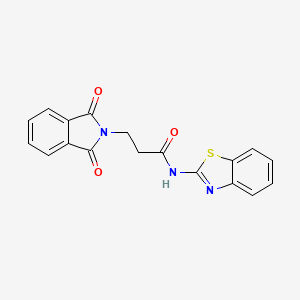
![5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5172057.png)
![5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5172058.png)
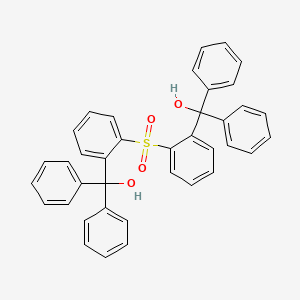
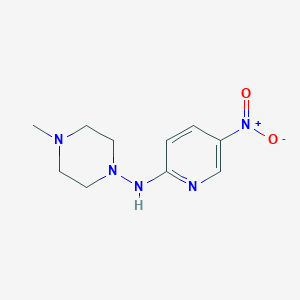
![N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5172087.png)
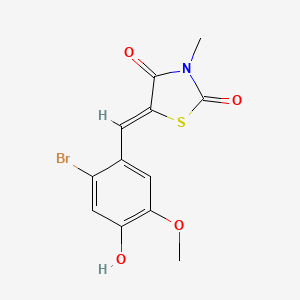
![2-(2-fluorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5172099.png)
![N-(2,3-dimethylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5172102.png)
![4-[7-(4-chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]-2-methoxyphenyl acetate](/img/structure/B5172104.png)
